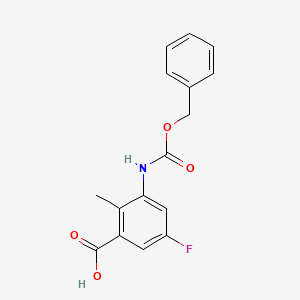

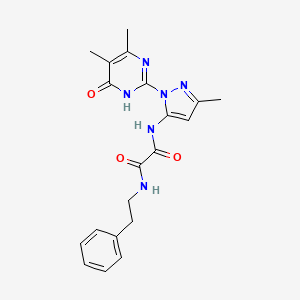

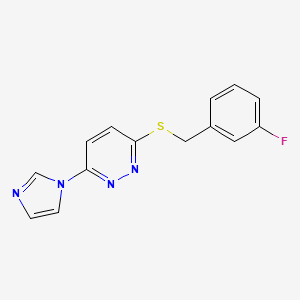

![molecular formula C18H24N2O2 B2795246 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide CAS No. 851096-35-0](/img/structure/B2795246.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide” is a chemical compound that contains a quinoline group . Quinoline is an aromatic nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives has been achieved through various established protocols . Some of the conventional named reactions used for the synthesis of the quinoline ring include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s a weak tertiary base and forms salts with acids .Aplicaciones Científicas De Investigación

Antiviral Applications

Quinoline derivatives have been synthesized and evaluated for their antiviral activity, showcasing potential against various viral strains. For instance, novel quinoxaline compounds, synthesized from precursors like ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, exhibited potent activity against human cytomegalovirus (HCMV) with low cytotoxicity, suggesting a high selectivity index for antiviral applications (Elzahabi, 2017).

Antioxidant Properties

Quinoline derivatives are also explored for their antioxidant properties, which is crucial in combating oxidative stress related to various diseases. Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, synthesized from related quinoline compounds, demonstrated significant antioxidant activities, indicating their potential in therapeutic applications to mitigate oxidative damage (Hassan et al., 2017).

Antibacterial and Antimicrobial Activity

The antibacterial and antimicrobial properties of quinoline derivatives have been extensively studied, showing effectiveness against a range of bacterial and fungal strains. For example, pyranoquinoline derivatives synthesized from 4-hydroxy-1-methyl-2(1H)-quinolinone exhibited moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014). This suggests the potential of such compounds in developing new antibacterial agents.

Fluorescent Chemosensors

Quinoline derivatives have been utilized in the development of fluorescent chemosensors for the detection of metal ions, such as Zn2+, in aqueous media. This application is significant in environmental monitoring and biomedical research. A chemosensor based on the quinoline moiety exhibited remarkable fluorescence enhancement upon binding with Zn2+, indicating its utility in selective metal ion detection (Kim et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-11(2)7-17(21)19-6-5-14-10-15-8-12(3)13(4)9-16(15)20-18(14)22/h8-11H,5-7H2,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHSYQLDXSDMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)

![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2795172.png)

![Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2795178.png)

![N-methyl-N-(2-{4-[1-(2-pyrimidinyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2795185.png)